3-Chloro-2-buten-1-OL
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Overview
Description
3-Chloro-2-buten-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-chloro-2-buten-1-ol involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in a reflux setup. The reaction is carried out in a three-necked round-bottomed flask fitted with a reflux condenser and a mercury-sealed stirrer. The mixture is heated at reflux temperature for three hours, followed by extraction with ether and drying over anhydrous magnesium sulfate. The ether is then removed by distillation, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced as an intermediate for further chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: 3-chloro-2-butenoic acid or 3-chloro-2-butenal.
Reduction: 3-chloro-2-butanol.
Substitution: Various substituted butenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-buten-1-ol involves its reactivity due to the presence of both a chlorine atom and a double bond. The compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
2-Buten-1-ol: Similar structure but lacks the chlorine atom.
3-Chloro-1-butanol: Similar but with the chlorine atom on a different carbon.
3-Chloro-2-butenoic acid: An oxidized form of 3-chloro-2-buten-1-ol.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a double bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry.
Properties
CAS No. |
40605-42-3 |
---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |
InChI Key |
SRQGZQPUPABHCN-UHFFFAOYSA-N |
SMILES |
CC(=CCO)Cl |
Canonical SMILES |
CC(=CCO)Cl |
Synonyms |
3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |
Origin of Product |
United States |
Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?
A1: this compound serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.
Q2: Does this compound interact with any known enzymes?
A2: Research suggests that this compound can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of this compound, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.
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